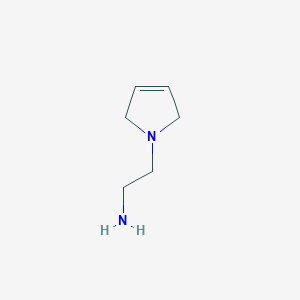

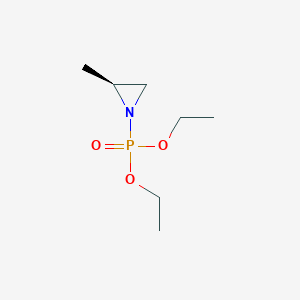

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine, also known as DHPEA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DHPEA is a derivative of the amino acid L-arginine and has been found in several natural sources, including olive oil and red wine.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2,5-Dihydro-1H-pyrrol-1-yl)ethan-1-amine, a compound with a pyrrolidine structure, plays a significant role in the synthesis and study of various chemical compounds. For instance, studies on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles (2,5‐dihydropyrrolo[4,3‐c]pyrrolo‐1,4‐diones) highlight the importance of pyrrolidine derivatives in developing high-quality dyes, pigments, and materials for electronic devices (Grzybowski & Gryko, 2015). These compounds are pivotal in advancing fluorescence imaging, solar cells, and field-effect transistors due to their unique optical and electronic properties.

Bioactive Compounds Development

The pyrrolidine ring, a core structural element in 2-(2,5-Dihydro-1H-pyrrol-1-yl)ethan-1-amine, is extensively utilized in medicinal chemistry to design novel biologically active compounds. Pyrrolidine derivatives are known for their versatility in drug development, offering significant contributions to stereochemistry and enabling efficient exploration of pharmacophore space due to their sp^3-hybridization. This characteristic enhances the three-dimensional coverage of molecules, facilitating the development of compounds with target selectivity for treating various diseases (Li Petri et al., 2021).

Anion Binding and Sensing

N-Confused calix[4]pyrroles (NCCPs), derivatives related to the pyrrolidine structure, demonstrate unique anion-binding properties differing from regular calix[4]pyrroles. These compounds, identified for their easy synthesis and distinct anion-binding modes, are of great interest for developing anion sensors and materials capable of selective ion recognition. NCCPs engage with anions through a combination of NH hydrogen bonds and CH–anion contacts, offering novel avenues for sensor applications (Anzenbacher, Nishiyabu, & Palacios, 2006).

Environmental and Health Implications

Research into the environmental persistence and potential health effects of compounds like 2-(2,5-Dihydro-1H-pyrrol-1-yl)ethan-1-amine and its analogs is crucial. Studies on the bioaccumulation and endocrine-disrupting activities of related compounds underscore the importance of understanding the environmental and biological impacts of chemical substances. Such knowledge aids in assessing risks and developing safer chemicals for various applications (Burgos-Aceves et al., 2021).

properties

IUPAC Name |

2-(2,5-dihydropyrrol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-3-6-8-4-1-2-5-8/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDRQWOPUUQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)

![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)

![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)

![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)

![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)

![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)